molecular formula C9H6N2O4 B082490 6-nitro-1H-indole-2-carboxylic Acid CAS No. 10242-00-9

6-nitro-1H-indole-2-carboxylic Acid

Cat. No. B082490
CAS RN: 10242-00-9
M. Wt: 206.15 g/mol
InChI Key: JIXJNWVLWQQNDB-UHFFFAOYSA-N
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Description

6-nitro-1H-indole-2-carboxylic Acid, also known as 7-Nitro-1H-indole-2-carboxylic acid or NSC 69877, is a chemical compound with the empirical formula C9H6N2O4 . It has a molecular weight of 206.15 . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, has been a subject of research for many years . The Fischer indole synthesis method is one of the commonly used methods for the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular structure of 6-nitro-1H-indole-2-carboxylic Acid consists of a nitro group attached to the indole ring and a carboxylic acid group .


Chemical Reactions Analysis

Indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, are known to undergo various chemical reactions . These reactions are often used to modify the structure of the compound for various applications .


Physical And Chemical Properties Analysis

6-nitro-1H-indole-2-carboxylic Acid is a powder that is soluble in DMSO . It is stored at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid was found to inhibit the strand transfer of integrase, an important role in the life cycle of HIV-1 . A series of indole-2-carboxylic acid derivatives were designed and synthesized, and one of them was proved to markedly inhibit the effect of integrase .

Preparation of D-glutamic Acid-based Inhibitors

6-nitro-1H-indole-2-carboxylic Acid can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .

Interleukin-2 Inducible T Cell Kinase Inhibitors

This compound can also be used for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .

Inhibitors of Gli1-mediated Transcription

It can be used for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

Tryptophan Dioxygenase Inhibitors

6-nitro-1H-indole-2-carboxylic Acid can be used for the preparation of tryptophan dioxygenase inhibitors .

Inhibitors of Hepatitis C Virus NS5B Polymerase

This compound can be used for the preparation of inhibitors of hepatitis C virus NS5B polymerase .

CB2 Cannabinoid Receptor Ligands

It can also be used for the preparation of CB2 cannabinoid receptor ligands .

Safety and Hazards

6-nitro-1H-indole-2-carboxylic Acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed or in contact with skin .

Future Directions

Research on indole derivatives, including 6-nitro-1H-indole-2-carboxylic Acid, is ongoing. These compounds have shown potential in the treatment of various diseases, including cancer and microbial infections . Future research will likely focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

properties

IUPAC Name

6-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXJNWVLWQQNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405806
Record name 6-nitro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-1H-indole-2-carboxylic Acid

CAS RN

10242-00-9
Record name 6-nitro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g (20 mmol) 6-Nitro-1H-indole-2-carboxylic acid methyl ester (190) was dissolved in 80 mL methanol and was treated with 30 mL 1M NaOH overnight at 55 C°. The methanol was evaporated, the remaining aqueous solution was diluted to 100 mL and was acidified to pH 2 using concentrated HCl. The precipitate was filtered off, washed three times with water then dried to give 3.92 g (95%) 191 as yellow powder. The NMR was consistent with the structure. 191 was used without further purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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